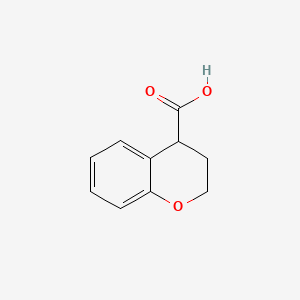

Chroman-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWHTTALQBHDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920844 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112605-33-1, 20426-80-6 | |

| Record name | Chroman-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel Chroman-4-carboxylic Acid Derivatives: An In-depth Technical Guide

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic compounds. Among its various derivatives, chroman-4-carboxylic acids represent a particularly interesting class of molecules with significant potential in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the synthesis of novel chroman-4-carboxylic acid derivatives, intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The guide delves into the strategic synthesis of the foundational chroman-4-one core, followed by its conversion to the target carboxylic acid, and subsequent derivatization. Emphasis is placed on the rationale behind synthetic choices, detailed experimental protocols, and robust analytical characterization.

Introduction: The Significance of the this compound Scaffold

The chroman ring system, a bicyclic ether, is a cornerstone in the architecture of numerous bioactive molecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of a carboxylic acid moiety at the 4-position of the chroman ring opens up new avenues for molecular exploration. This functional group can serve as a handle for further derivatization, enabling the modulation of physicochemical properties such as solubility and polarity, and providing a key interaction point for biological targets. The exploration of novel this compound derivatives is therefore a promising strategy in the quest for new therapeutic agents.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound derivatives is most effectively approached in a two-stage process. The initial and pivotal stage involves the construction of a substituted chroman-4-one intermediate. This is followed by the conversion of the C4-keto group into a carboxylic acid. This modular strategy allows for the introduction of diversity at various positions of the chroman ring in the first stage, which can then be carried through to the final carboxylic acid products.

Stage 1: Synthesis of the Chroman-4-one Core

The construction of the chroman-4-one scaffold is a well-established area of organic synthesis, with several reliable methods at the disposal of the synthetic chemist. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Intramolecular Friedel-Crafts Cyclization of Phenoxypropionic Acids

A classic and robust method for the synthesis of chroman-4-ones is the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids.[5] This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the cyclization of the carboxylic acid onto the aromatic ring.

The causality behind this choice lies in the reliability and predictability of the Friedel-Crafts reaction for forming six-membered rings.[6] The starting 3-phenoxypropionic acids can be readily prepared from the corresponding phenols and a suitable three-carbon building block, allowing for diversity in the aromatic portion of the molecule.

Experimental Protocol: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation

-

Preparation of 3-Phenoxypropionic Acid: To a solution of the desired phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add ethyl 3-bromopropionate (1.2 eq.) and heat the reaction mixture to reflux for 12-24 hours. After cooling, filter the mixture and concentrate the filtrate. Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to afford the 3-phenoxypropionic acid.

-

Cyclization: Add the 3-phenoxypropionic acid (1.0 eq.) to polyphosphoric acid (PPA) (10-20 eq. by weight) at 60-80 °C. Stir the mixture vigorously for 1-3 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water. The crude chroman-4-one can be purified by recrystallization or column chromatography.[7]

Base-Catalyzed Cyclization of 2'-Hydroxyacetophenones

An alternative and widely used approach involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base.[8] This reaction proceeds through an initial aldol condensation followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. This method is particularly useful for synthesizing 2-substituted chroman-4-ones.

Experimental Protocol: Synthesis of 2-Substituted Chroman-4-one

-

Reaction Setup: In a microwave-safe vial, dissolve the 2'-hydroxyacetophenone (1.0 eq.) in ethanol. Add the desired aldehyde (1.1 eq.) and diisopropylamine (DIPA) (1.1 eq.).[8]

-

Microwave Irradiation: Seal the vial and heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.[8]

-

Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Stage 2: Conversion of Chroman-4-one to this compound

The transformation of the C4-carbonyl group of the chroman-4-one into a carboxylic acid is a critical step. The haloform reaction is a classic and effective method for this conversion, particularly when the chroman-4-one is unsubstituted at the 3-position.[9][10][11]

The Haloform Reaction

The haloform reaction involves the exhaustive halogenation of the α-methyl group of a methyl ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone to yield a carboxylate and a haloform.[9] For chroman-4-ones, the reaction proceeds via the formation of a trihalomethyl intermediate at the C3 position, which is subsequently cleaved.

Experimental Protocol: Synthesis of this compound via the Haloform Reaction

-

Reaction Setup: Dissolve the chroman-4-one (1.0 eq.) in a suitable solvent such as dioxane or tetrahydrofuran. Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by slowly adding bromine or bleach to a cooled aqueous solution of sodium hydroxide.

-

Reaction: Slowly add the hypohalite solution to the solution of the chroman-4-one, maintaining the temperature between 0-10 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction by adding a reducing agent such as sodium sulfite to destroy any excess hypohalite. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization.

Derivatization of the this compound Scaffold

With the this compound in hand, a wide range of derivatives can be synthesized to explore structure-activity relationships. Standard carboxylic acid derivatization techniques can be employed.

Table 1: Common Derivatization Reactions for this compound

| Derivative Type | Reagents and Conditions |

| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄), heat; or Alkyl halide, Base (e.g., K₂CO₃) |

| Amides | Thionyl chloride (SOCl₂) or Oxalyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine. |

| Acyl Hydrazides | Conversion to the methyl or ethyl ester, followed by reaction with hydrazine hydrate. |

Analytical Characterization

The structural elucidation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Signatures of this compound Derivatives

| Spectroscopic Technique | Key Characteristic Features |

| ¹H NMR | - Aromatic protons in the range of δ 6.5-8.0 ppm. - Protons on the chroman ring typically appear as multiplets in the δ 2.0-4.5 ppm region. - The carboxylic acid proton is a broad singlet, typically downfield (> δ 10 ppm).[1][12] |

| ¹³C NMR | - The carboxylic acid carbonyl carbon resonates in the range of δ 170-185 ppm. - Aromatic carbons appear between δ 110-160 ppm. - Carbons of the chroman ring are found in the aliphatic region (δ 20-80 ppm).[12][13] |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. - A strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.[1] |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable. - Characteristic fragmentation patterns can provide further structural information. |

Biological Applications and Future Perspectives

This compound derivatives have been investigated for a range of biological activities. Their structural similarity to other bioactive chroman derivatives suggests potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[4][14] The carboxylic acid functionality can also be exploited to design prodrugs or to improve pharmacokinetic properties. The synthetic strategies outlined in this guide provide a robust platform for the generation of diverse libraries of these promising compounds for further biological evaluation.

Conclusion

This technical guide has detailed a systematic and versatile approach to the synthesis of novel this compound derivatives. By focusing on the initial construction of the chroman-4-one core followed by a reliable conversion to the target carboxylic acid, researchers can efficiently access a wide range of structurally diverse compounds. The provided experimental protocols and analytical guidance are intended to empower scientists in the field of drug discovery to explore the therapeutic potential of this important class of molecules.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Haloform reaction - Wikipedia [en.wikipedia.org]

- 10. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. study.com [study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The Unexplored Therapeutic Potential of Chroman-4-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. While significant research has focused on chroman-4-one and chromone derivatives, the therapeutic potential of chroman-4-carboxylic acid analogs remains a largely untapped frontier. This guide provides a comprehensive technical overview of the known biological activities associated with the broader chroman class, with a particular focus on the well-studied chroman-2-carboxylic acid analog, Trolox, as a predictive model for the potential of its 4-substituted isomers. We will delve into the anticancer, neuroprotective, and antimicrobial properties of these compounds, supported by detailed experimental protocols and an exploration of their structure-activity relationships. This document serves as a foundational resource for researchers and drug development professionals poised to explore this promising chemical space.

Introduction: The Chroman Scaffold - A Versatile Pharmacophore

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a core structural motif found in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties.[1] Its rigid, bicyclic framework provides a unique three-dimensional architecture for the presentation of functional groups, enabling interaction with a diverse range of biological targets. The inherent stability of the chroman ring, coupled with the potential for substitution at multiple positions, makes it an attractive scaffold for the design of novel therapeutic agents.

While much of the research has centered on chroman-4-ones and chromones, the introduction of a carboxylic acid moiety, particularly at the 4-position, is anticipated to significantly modulate the physicochemical and biological properties of the resulting analogs. This functional group can act as a key pharmacophoric element, participating in hydrogen bonding, ionic interactions, and altering solubility and metabolic profiles. The well-documented antioxidant and neuroprotective activities of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, underscore the therapeutic promise of chroman carboxylic acids.[2][3] This guide will explore the established biological activities of chroman analogs to build a strong rationale for the focused investigation of this compound derivatives.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Chroman derivatives have demonstrated considerable potential as anticancer agents, primarily by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[4][5] The cytotoxic effects of these compounds are often dose-dependent and selective for cancer cells over normal cells.[6]

Mechanism of Action: The Intrinsic Apoptosis Pathway

A key mechanism by which chroman derivatives exert their anticancer effects is through the activation of the intrinsic or mitochondrial pathway of apoptosis. This process is characterized by the disruption of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[4] The balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2) is critical in this pathway, and several chroman derivatives have been shown to upregulate pro-apoptotic proteins.

References

- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chroman-4-carboxylic Acid Scaffold for Drug Discovery

Introduction: The Enduring Appeal of the Chroman Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures."[1][2][3] These scaffolds are not merely passive skeletons; they present a specific three-dimensional arrangement of atoms that is conducive to high-affinity interactions with diverse biological macromolecules.[1][2] The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a quintessential example of such a scaffold.[4][5][6][7][8] Found in a vast array of natural products, including flavonoids and tocopherols (Vitamin E), the chroman core is a biologically pre-validated starting point for drug discovery.[9][10][11]

This guide focuses specifically on derivatives of the chroman-4-one, particularly the Chroman-4-carboxylic acid scaffold. The introduction of the ketone at the 4-position provides a critical chemical handle for synthetic elaboration, while its subsequent conversion to a carboxylic acid or other functional groups opens avenues for probing interactions with target proteins and modulating pharmacokinetic properties. We will explore the synthetic logic for accessing this core, delve into the structure-activity relationships that drive its therapeutic potential, and provide validated protocols to empower researchers in their own discovery efforts.

Chapter 1: Foundational Synthesis of the Chroman-4-one Core

The journey to complex this compound derivatives begins with the robust and versatile synthesis of the precursor, chroman-4-one. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. Two primary, field-proven strategies are highlighted here.

Strategy 1: Intramolecular Cyclization via Friedel-Crafts Acylation

This classical approach is highly effective for producing hydroxylated chroman-4-ones, which are themselves valuable natural product analogs and versatile intermediates. The causality of this pathway relies on a two-step sequence: an initial intermolecular acylation followed by an intramolecular cyclization.

-

Friedel-Crafts Acylation: A phenol or a substituted phenol (e.g., resorcinol) is reacted with a suitable three-carbon acylating agent, such as 3-bromopropionic acid, in the presence of a strong Lewis acid or Brønsted acid (e.g., trifluoromethanesulfonic acid). This step selectively forms a ketone on the electron-rich aromatic ring.

-

Intramolecular Cyclization: The resulting intermediate is then treated with a base (e.g., 2 M NaOH) to promote an intramolecular SN2 reaction. The phenoxide anion displaces the bromide, forming the dihydropyran ring and yielding the chroman-4-one core.[12][13]

This method's trustworthiness stems from its reliability and the relative ease of purification, often avoiding the need for rigorous chromatography.[12]

Strategy 2: One-Pot Synthesis from 2'-Hydroxyacetophenones

For accessing chroman-4-ones with substitution at the C2 position, a one-pot procedure involving an aldol condensation followed by an intramolecular oxa-Michael addition is exceptionally efficient.[14]

-

Base-Mediated Aldol Condensation: A 2'-hydroxyacetophenone is reacted with an appropriate aldehyde in the presence of a base, such as diisopropylamine (DIPA).

-

Intramolecular Oxa-Michael Addition: The initial aldol adduct rapidly undergoes cyclization, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone in a conjugate addition, forming the chroman-4-one ring.

The use of microwave irradiation can dramatically accelerate this reaction, reducing times from hours to minutes and often improving yields.[14][15] This efficiency is a key advantage in the rapid generation of compound libraries for screening.

Caption: Key synthetic pathways to the Chroman-4-one scaffold.

Chapter 2: Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

This protocol describes the synthesis of a key chroman-4-one intermediate based on the intramolecular cyclization strategy. Its self-validating nature is confirmed by the clear spectral shifts observed upon successful cyclization.

Materials:

-

Resorcinol

-

3-Bromopropionic acid

-

Trifluoromethanesulfonic acid (TfOH)

-

Sodium hydroxide (NaOH), 2 M solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of resorcinol (1.0 eq) in trifluoromethanesulfonic acid (as solvent), add 3-bromopropionic acid (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one. The product is often used in the next step without further purification.

-

-

Step 2: Intramolecular Cyclization [12]

-

Dissolve the crude intermediate from Step 1 in a 2 M aqueous solution of NaOH.

-

Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, acidify the reaction mixture with concentrated HCl to pH ~2.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 7-hydroxychroman-4-one.

-

Validation:

-

Successful synthesis is confirmed by 1H NMR spectroscopy. Key indicators include the disappearance of the phenolic hydroxyl proton signal (around δ 10.5 ppm) and the appearance of two characteristic triplets for the C2 and C3 methylene protons at approximately δ 4.45 ppm and δ 2.66 ppm, respectively, confirming the formation of the saturated dihydropyran ring.[12]

-

13C NMR will show characteristic signals for the carbonyl carbon (C4) around δ 189.8 ppm and the C2 carbon around δ 66.9 ppm.[12]

Chapter 3: Structure-Activity Relationships (SAR) and Therapeutic Applications

The chroman-4-one scaffold is a launchpad for developing potent and selective modulators of various biological targets. The carboxylic acid moiety, along with other substitutions, plays a critical role in defining this activity. By systematically modifying the scaffold at key positions (C2, C3, C6, C7, C8), researchers can fine-tune the molecule's properties to optimize potency and selectivity.[16][17]

The derivatization of the chroman-4-one core into a library of compounds, including Chroman-4-carboxylic acids, is a cornerstone of the hit-to-lead optimization process.

Caption: Drug discovery workflow starting from the Chroman-4-one scaffold.

The following table summarizes key SAR insights for various therapeutic targets.

| Target Class | Key Structural Modifications | Resulting Biological Activity | Reference(s) |

| Epigenetics (SIRT2) | Alkyl chain (3-5 carbons) at C2; Large, electron-withdrawing groups at C6 and C8. | Potent and selective inhibition of SIRT2, an enzyme implicated in neurodegenerative disorders. | [14][15] |

| CNS (5-HT Receptors) | Fusion of a lactam ring across the chroman core; Introduction of a 3-amino substituent. | Dual affinity for the 5-HT1A receptor and the serotonin transporter, relevant for antidepressant drug design. | [16] |

| Anticancer | Presence of a 3-benzylidene moiety; Hydroxylation patterns on the aromatic ring. | Cytotoxic activity against various cancer cell lines, including leukemia and breast cancer. | [5][10][18] |

| Antimicrobial | Introduction of a methoxy group on a C3-benzylidene ring; O-alkylation at the C7 position. | Enhanced activity against pathogenic bacteria and fungi. | [12] |

| Anti-estrogenic | 3-methyl and 4-sulfoxide side chains. | Pure antiestrogens with the ability to downregulate the estrogen receptor, relevant for breast cancer therapy. | [17] |

Chapter 4: Case Study: Chroman-4-ones as SIRT2 Inhibitors

The sirtuins are a class of protein deacetylases that have emerged as important targets for aging-related diseases, including cancer and neurodegeneration.[15] Specifically, SIRT2 has been a focus of intense research. Chroman-4-one derivatives have been identified as a novel class of potent and selective SIRT2 inhibitors.[14]

The SAR studies revealed that an intact carbonyl group at C4, an alkyl chain of 3-5 carbons at C2, and bulky, electron-withdrawing substituents at the C6 and C8 positions were critical for high potency.[14][15] This knowledge allows for the rational design of next-generation inhibitors with improved properties.

Protocol: In Vitro SIRT2 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized chroman derivatives against the SIRT2 enzyme.

Principle: This is a fluorescence-based assay that measures the deacetylation of a fluorogenic acetylated peptide substrate by the SIRT2 enzyme. Inhibition of the enzyme results in a decreased fluorescent signal.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys-SIRT2)

-

NAD+ (cofactor)

-

Developer solution (contains a protease to cleave the deacetylated peptide)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl and a stabilizing agent)

-

Test compounds (chroman derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition.

-

Enzyme Reaction:

-

In each well of the microplate, add the test compound dilution (or buffer for control wells).

-

Add the SIRT2 enzyme and NAD+ solution to all wells.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

-

Incubate the plate at 37 °C for 1 hour, protected from light.

-

-

Development:

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate the plate at 37 °C for an additional 15-30 minutes to allow the fluorescent signal to develop.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Chapter 5: Future Outlook

The this compound scaffold and its parent chroman-4-one structure continue to be exceptionally fruitful platforms for drug discovery.[5][7][19] Future research will likely focus on several key areas:

-

New Synthetic Methodologies: Development of novel, more efficient synthetic routes, including asymmetric syntheses to access enantiomerically pure compounds, will be crucial for exploring complex chemical space.[19]

-

Exploring New Targets: While targets like SIRT2 and 5-HT receptors are well-explored, the scaffold's versatility suggests it could be adapted for a wide range of other targets, including kinases, proteases, and ion channels.[2]

-

Bioisosteric Replacement: Replacing the oxygen atom in the pyran ring with sulfur (to form thiochromans) has already shown promise in modulating biological activity and could be further explored.[8][17]

-

Fragment-Based Drug Design (FBDD): Using the chroman core as a starting fragment in FBDD campaigns could lead to the discovery of entirely new classes of inhibitors for challenging targets.[1]

Conclusion

The this compound scaffold, built upon the privileged chroman-4-one core, represents a powerful tool in the medicinal chemist's arsenal. Its synthetic tractability, combined with its proven ability to interact with a diverse array of biological targets, ensures its continued relevance in the development of next-generation therapeutics. This guide has provided a technical foundation for understanding, synthesizing, and evaluating these compounds, with the aim of accelerating the discovery of novel medicines for a range of human diseases.

References

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 19. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Exploring the Therapeutic Potential of Chroman-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2][3][4] While much of the research has focused on chroman-4-one analogues, there is growing evidence to suggest that chroman carboxylic acid derivatives may also hold significant therapeutic promise.[5][6] This technical guide provides a comprehensive framework for the systematic exploration of the therapeutic potential of Chroman-4-carboxylic Acid. We will delve into a proposed synthetic route, outline a tiered screening strategy against relevant therapeutic targets, and provide detailed experimental protocols for key in vitro and in vivo assays. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in unlocking the potential of this underexplored molecule.

Introduction: The Promise of the Chroman Scaffold

The chroman ring system is a core structural motif in a variety of natural products and synthetic compounds with significant pharmacological activities.[1][4] The most extensively studied class of chroman derivatives is the chroman-4-ones, which have been shown to possess anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] The versatility of the chroman scaffold allows for a high degree of chemical modification, making it an attractive starting point for the development of novel therapeutics.

While the focus has largely been on chroman-4-ones, emerging research and patent literature point towards the therapeutic potential of chroman carboxylic acid derivatives. For instance, halogenated chroman-4-carboxylic acids have been investigated as aldose reductase inhibitors, suggesting a potential application in the management of diabetic complications.[5] Furthermore, 6-chlorochroman-2-carboxylic acids have been synthesized and evaluated as antagonists of cholesterol biosynthesis and lipolysis in vitro.[6] These findings underscore the need for a more thorough investigation into the biological activities of other chroman carboxylic acid isomers, such as this compound.

This guide is designed to bridge the current knowledge gap by providing a structured approach to the preclinical evaluation of this compound. We will proceed from a proposed synthesis to a comprehensive screening cascade designed to identify and validate its therapeutic potential.

Synthesis of this compound: A Proposed Route

While a definitive, publicly available protocol for the synthesis of unsubstituted this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and methods used for related compounds. The following proposed synthesis is a multi-step process starting from readily available commercial reagents.

Proposed Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0230379B1 - Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. sciencescholar.us [sciencescholar.us]

Foreword: The Chroman Scaffold – A Privileged Structure in Drug Discovery

An In-depth Technical Guide for the Initial Screening of Chroman-4-carboxylic Acid Compounds

The chroman ring system, a heterocyclic motif featuring a benzene ring fused to a dihydropyran ring, is a cornerstone of medicinal chemistry.[1] Molecules incorporating this scaffold, particularly chroman-4-ones and their derivatives, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The structural rigidity of the chroman core, combined with the diverse chemical space accessible through substitution, makes it a "privileged structure"—a template for designing therapeutic agents against a wide array of biological targets.[1][4]

This guide provides a comprehensive framework for the initial screening of novel compound libraries based on the this compound scaffold. We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental design, from library synthesis to hit validation and early-stage profiling. Our focus is on establishing a robust, self-validating workflow that ensures the scientific integrity of the screening campaign and maximizes the potential for identifying high-quality lead candidates.

Strategic Design and Synthesis of a this compound Screening Library

The success of any screening campaign is fundamentally tied to the quality and diversity of the compound library. For Chroman-4-carboxylic Acids, the synthetic strategy should be efficient and amenable to creating a wide range of analogues to explore the structure-activity relationship (SAR).

Core Synthesis Rationale

A common and effective route to the chroman-4-one core involves a base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5] This approach is highly versatile, allowing for diversification at the 2-position and on the aromatic ring. The carboxylic acid moiety can be introduced at various positions, often on the aromatic ring, prior to the core synthesis or appended later via functional group manipulation.

Another powerful method involves the reaction of phenols with α,β-unsaturated carboxylic acids. For example, resorcinol can be reacted with 3-bromopropionic acid via Friedel-Crafts acylation, followed by an intramolecular cyclization to yield a 7-hydroxychroman-4-one, a key intermediate for further derivatization.[6]

The choice of synthetic route is critical. A multi-step synthesis with low yields is impractical for library production. Therefore, microwave-assisted organic synthesis is often employed to accelerate reactions and improve yields, making it a preferred method for efficient library generation.[5][7]

Logic of Diversity

A well-designed library should systematically probe the chemical space around the core scaffold. For this compound, key positions for modification include:

-

C2-Position: Introducing alkyl or aryl substituents here can significantly impact lipophilicity and steric interactions within a target's binding pocket. SAR studies have shown that the nature of this substituent is crucial for activities like SIRT2 inhibition and antibacterial effects.[7][8]

-

Aromatic Ring (C5, C6, C7, C8): Substitution with electron-withdrawing or electron-donating groups, halogens, or hydroxyl groups can modulate the electronic properties of the molecule and provide new hydrogen bonding opportunities. For example, larger, electron-withdrawing groups at the C6 and C8 positions have been found to be favorable for SIRT2 inhibition.[5]

-

Carboxylic Acid Position: The placement of the carboxylic acid is paramount. It can act as a key hydrogen bond donor/acceptor or form salt bridge interactions.[9] Its position dictates the vector and distance to potential interaction points on the target protein.

Below is a diagram illustrating the key diversification points on the this compound scaffold.

Caption: Key points for chemical diversification on the core scaffold.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A robust screening cascade is designed to efficiently filter a large library down to a small number of well-characterized, high-quality hits. It is an iterative process that builds confidence in the biological activity of the compounds at each stage.

Caption: The tiered workflow of a typical initial screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly identify "hits"—compounds that show activity at a single, high concentration (typically 10-20 µM). The choice of assay is dictated by the project's goals.

-

Target-Based Screening: This approach is used when a specific enzyme, receptor, or protein is known to be involved in a disease. For chroman derivatives, a relevant example is screening for inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative disorders.[5][7]

-

Phenotypic Screening: This approach measures the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target. An example is screening for antimicrobial activity by measuring the inhibition of bacterial or fungal growth.[3][6]

Protocol: Fluorescence-Based SIRT2 Inhibition Assay (Target-Based HTS)

This protocol is designed as a self-validating system. The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls on every plate allows for the calculation of the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Methodology:

-

Plate Preparation: Using a liquid handler, dispense 50 nL of each library compound (from a 10 mM DMSO stock) into individual wells of a 384-well, low-volume, black assay plate. Dispense DMSO vehicle for negative controls and a known SIRT2 inhibitor (e.g., AGK2) for positive controls.

-

Enzyme Addition: Add 5 µL of SIRT2 enzyme solution (e.g., 20 nM final concentration) in assay buffer to all wells.

-

Incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Substrate Addition: Add 5 µL of a fluorogenic SIRT2 substrate solution (e.g., a peptide with an acetylated lysine coupled to a fluorophore).

-

Reaction Incubation: Incubate the plates for 60 minutes at 37°C.

-

Developer Addition: Add 10 µL of developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

-

Signal Detection: Incubate for 15 minutes at room temperature and read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting >50% inhibition.

Tier 2: Hit Confirmation and Dose-Response

Hits from the primary screen must be validated. The first step is to re-test the same compounds to ensure the activity is reproducible. Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50). This quantitative measure is the first key piece of SAR data.

Compounds that are non-specific or interfere with the assay technology (e.g., autofluorescent compounds) must be identified and eliminated. A common counter-screen is to run the assay without the enzyme to flag compounds that generate a signal on their own.

Tier 3: Secondary and Orthogonal Assays

The goal here is to confirm that the compound's activity is due to the intended mechanism. An orthogonal assay measures the same biological endpoint but uses a different technology. For a SIRT2 inhibitor, a secondary assay could be a cellular thermal shift assay (CETSA) to confirm that the compound binds to and stabilizes SIRT2 in a cellular environment, providing strong evidence of target engagement.

Building the Initial Structure-Activity Relationship (SAR)

SAR analysis relates a compound's chemical structure to its biological activity.[10][11] Even with a small number of initial hits, preliminary SAR trends can be identified. By comparing the structures and IC50 values of active and inactive analogues, medicinal chemists can form hypotheses about which functional groups are important for activity.[9]

For example, early SAR on chroman-4-ones as antibacterial agents revealed that 2-hydrophobic substituents and hydrogen bond donor/acceptor groups at the 4-position were critical for activity.[8][12] Similarly, for SIRT2 inhibitors, an alkyl chain of three to five carbons at the 2-position was found to be crucial for high potency.[5]

| Compound ID | R1 (C2-Position) | R2 (C6-Position) | R3 (C8-Position) | SIRT2 IC50 (µM) |

| Hit-1 | -CH2CH2CH3 | -Cl | -Br | 7.5 |

| Analogue-1a | -CH3 | -Cl | -Br | > 50 |

| Analogue-1b | -CH2CH2CH3 | -H | -Br | 22.1 |

| Analogue-1c | -CH2CH2CH3 | -Cl | -H | 15.8 |

| Analogue-1d | -CH2CH2CH3 | -F | -F | 9.2 |

| Table 1: Hypothetical initial SAR data for a series of this compound SIRT2 inhibitors. This data suggests the importance of a C3 alkyl chain at C2 and bulky, electron-withdrawing groups at C6 and C8. |

Essential Early ADME/Tox Profiling

A potent compound is useless if it cannot reach its target in the body or is toxic. Therefore, initial screening must include early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling.[13] This allows for the early de-selection of compounds with poor drug-like properties, saving significant time and resources.[14][15]

Key Early-Stage Assays:

-

Aqueous Solubility: Poor solubility can lead to inaccurate bioassay data and poor absorption. Kinetic solubility can be rapidly determined using nephelometry.[16]

-

Metabolic Stability: The stability of a compound in the presence of metabolic enzymes is a key predictor of its half-life in vivo. This is often assessed by incubating the compound with liver microsomes.[16]

-

Cell Permeability: The ability of a compound to cross cell membranes is crucial for reaching intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion.[16]

-

Cytotoxicity: A general assessment of toxicity is performed by measuring the viability of a common cell line (e.g., HepG2) in the presence of the compound.

Protocol: In Vitro Metabolic Stability (Liver Microsomes)

Methodology:

-

Compound Preparation: Prepare a 1 µM solution of the test compound in a phosphate buffer.

-

Incubation Mixture: In a 96-well plate, combine the compound solution with liver microsomes (e.g., 0.5 mg/mL) and pre-warm to 37°C.

-

Initiate Reaction: Add NADPH (1 mM final concentration) to initiate the metabolic reaction. A control well without NADPH is included to account for non-enzymatic degradation.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 15, 30, 45, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.

-

Calculation: The percentage of compound remaining at each time point is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion: From Screening to Lead

The initial screening of a this compound library is a multi-faceted process that requires a strategic fusion of synthetic chemistry, high-throughput biology, and early-stage drug metabolism principles. By designing a diverse library, employing a robust and tiered screening cascade, and integrating SAR and ADME/Tox profiling from the outset, research teams can efficiently identify and prioritize validated hits. This disciplined, data-driven approach transforms the initial screening from a simple search for activity into a value-adding process that lays a solid foundation for successful lead optimization and the development of next-generation therapeutics.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. collaborativedrug.com [collaborativedrug.com]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. symeres.com [symeres.com]

- 16. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chroman Carboxylic Acids

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of chroman carboxylic acid derivatives, a privileged scaffold in medicinal chemistry. While direct and extensive SAR literature for the chroman-4-carboxylic acid isomer is nascent, this document leverages in-depth data from the closely related and well-studied chroman-2-carboxylic acid analogues to provide critical insights for researchers, scientists, and drug development professionals. The principles derived from these potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists offer a robust framework for the rational design of novel therapeutics based on the chroman core.

The Chroman Scaffold: A Foundation for Therapeutic Potential

The chroman (3,4-dihydro-2H-1-benzopyran) framework, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous biologically active compounds, including natural products like vitamin E (α-tocopherol).[1] Its structural rigidity, combined with opportunities for substitution at multiple positions, makes it an attractive starting point for drug design. The introduction of a carboxylic acid group transforms this lipophilic scaffold into a molecule capable of engaging with biological targets through critical hydrogen bonding and ionic interactions, a common feature of many enzyme inhibitors and receptor ligands.

Derivatives of the chroman scaffold have demonstrated a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[2] Specifically, chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation and a target for neurodegenerative diseases.[3] This versatility underscores the importance of understanding how structural modifications to the chroman ring and its substituents dictate biological outcomes.

Synthesis of the this compound Core

The synthesis of this compound derivatives begins with the construction of the prerequisite chroman-4-one scaffold. Several robust synthetic strategies have been developed to access this key intermediate.

Synthesis of the Chroman-4-one Precursor

A prevalent method for synthesizing substituted chroman-4-ones involves an intramolecular cyclization of a phenolic precursor. One common approach starts with a Friedel-Crafts acylation of a substituted phenol (e.g., resorcinol) with an appropriate carboxylic acid, such as 3-bromopropionic acid, in the presence of a Lewis acid. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic substitution, typically promoted by a base, to yield the chroman-4-one.[4]

Caption: General synthesis of a substituted chroman-4-one.

Conversion of Chroman-4-one to this compound

Once the chroman-4-one is obtained, the carbonyl group at the C4 position serves as a handle for introducing the carboxylic acid moiety. Two classical organic chemistry transformations are particularly relevant for this conversion.

Method A: Cyanohydrin Formation and Hydrolysis

The ketone of the chroman-4-one can be converted to a cyanohydrin by treatment with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN).[5] The resulting cyanohydrin, which contains a nitrile group, can then be subjected to acidic or basic hydrolysis to convert the nitrile into a carboxylic acid, yielding the desired this compound.[6][7][8]

Method B: The Reformatsky Reaction

The Reformatsky reaction provides another route by treating the chroman-4-one with an α-halo ester (e.g., ethyl bromoacetate) and zinc metal.[1][9] This reaction forms a zinc enolate which adds to the ketone, producing a β-hydroxy ester. Subsequent hydrolysis of the ester group affords the target 4-hydroxy-chroman-4-carboxylic acid derivative.[10][11][12]

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one[4]

-

Acylation: To a round-bottom flask, add resorcinol and 3-bromopropionic acid.

-

Add a Lewis acid catalyst (e.g., trifluoromethanesulfonic acid) and stir the mixture.

-

Monitor the reaction for the formation of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

-

Upon completion, quench the reaction and extract the intermediate product.

-

Cyclization: Dissolve the intermediate in a solution of 2 M sodium hydroxide (NaOH).

-

Stir the mixture to promote intramolecular cyclization.

-

After the reaction is complete, neutralize the solution and extract the 7-hydroxychroman-4-one product.

-

Purify the product, for example by column chromatography, if necessary.

Structure-Activity Relationship (SAR) Studies: A Deep Dive into PPAR Agonism

While SAR data for chroman-4-carboxylic acids are limited, extensive research on the isomeric chroman-2-carboxylic acids provides a powerful and predictive model for understanding how structural modifications impact biological activity. These compounds have been developed as potent and selective agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation.

The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ. PPARα agonists are used to lower triglycerides, while PPARγ agonists are insulin sensitizers for treating type 2 diabetes. Dual PPARα/γ agonists are of significant interest as they can address both dyslipidemia and hyperglycemia.[13]

Core Pharmacophore of Chroman-2-Carboxylic Acid PPAR Agonists

The general structure of these agonists consists of three key components:

-

An acidic head group (the carboxylic acid) that interacts with key polar residues in the PPAR ligand-binding pocket.

-

A central chroman scaffold .

-

A lipophilic tail , typically an extended ether-linked aromatic system, which occupies a large hydrophobic region of the ligand-binding pocket.

Caption: Pharmacophore model for chroman-2-carboxylic acid PPAR agonists.

SAR of (2R)-2-Ethylchromane-2-carboxylic Acids as PPARα/γ Dual Agonists

A key study systematically explored substitutions on a (2R)-2-ethylchromane-2-carboxylic acid scaffold to optimize PPARα/γ dual agonism.[2][10]

-

Stereochemistry at C2: The (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of the stereochemical presentation of the ethyl and carboxylic acid groups within the receptor's binding site.

-

Substitution at C2: An ethyl group at the C2 position was found to be optimal for potent dual activity.

-

The Lipophilic Tail at C7: The nature of the substituent at the C7 position was critical for potency. An extended tail, such as -(OCH2CH2CH2)-O-Ph-O-Ph, where the terminal phenyl rings could be substituted, was essential.

-

Substituents on the Tail:

-

A chlorine atom on the central phenyl ring (ortho to the ether linkage) generally enhanced activity.

-

A fluorine atom on the terminal phenyl ring (para to the ether linkage) was also beneficial.

-

The optimized compound from this series, (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid, emerged as a potent PPARα/γ dual agonist with excellent in vivo efficacy in animal models of diabetes and dyslipidemia.[2]

| Compound | C2-Substituent | C7-Substituent (Tail) | hPPARα EC50 (nM) | hPPARγ EC50 (nM) |

| Reference | (R)-Ethyl | -O(CH₂)₃O-Ph(2-Cl)-O-Ph(4-F) | 1.5 | 3.6 |

| Analogue 1 | (S)-Ethyl | -O(CH₂)₃O-Ph(2-Cl)-O-Ph(4-F) | 120 | 110 |

| Analogue 2 | (R)-Ethyl | -O(CH₂)₃O-Ph-O-Ph(4-F) | 14 | 12 |

| Analogue 3 | (R)-Ethyl | -O(CH₂)₃O-Ph(2-Cl)-O-Ph | 2.9 | 6.7 |

| Analogue 4 | (R)-Methyl | -O(CH₂)₃O-Ph(2-Cl)-O-Ph(4-F) | 1.1 | 48 |

| Data synthesized from Koyama et al., 2005 and Berger et al., 2005.[2][3] |

SAR of (2R)-2-Methylchromane-2-carboxylic Acids as Selective PPARα Agonists

By modifying the C2 substituent from ethyl to methyl, the selectivity profile could be shifted towards PPARα.[3]

-

C2-Substituent: A methyl group at the C2 position, in combination with specific tail modifications, led to high selectivity for PPARα over PPARγ.

-

The Lipophilic Tail at C7: Similar to the dual agonists, a long, flexible, and multi-aromatic tail was crucial for high potency. The optimized tail for PPARα selectivity was found to be -(OCH2CH2CH2)-Ph-O-Ph(4-CF3).

The optimized compound, (2R)-7-[3-(4-[4-(trifluoromethyl)phenoxy]phenyl)propoxy]-2-methylchromane-2-carboxylic acid, was a highly potent and selective PPARα agonist that demonstrated robust cholesterol-lowering effects in animal models.[3]

Experimental Protocol: PPAR Transactivation Assay

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the target PPAR subtype (α or γ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: Following transfection, treat the cells with varying concentrations of the test chroman carboxylic acid derivatives. Include a vehicle control and a known PPAR agonist as a positive control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Simplified PPAR signaling pathway activated by chroman ligands.

Other Biological Activities and Future Directions

While PPAR agonism is the most deeply characterized activity for chroman carboxylic acids, the broader chroman-4-one scaffold has shown promise against other targets, suggesting avenues for future exploration of this compound derivatives.

-

SIRT2 Inhibition: As mentioned, chroman-4-ones substituted at the C2, C6, and C8 positions are potent and selective SIRT2 inhibitors.[3] The SAR indicates that an alkyl chain of three to five carbons at the C2 position and large, electron-withdrawing groups at C6 and C8 are crucial for high potency. Investigating whether a carboxylic acid at C4 could interact with polar residues in the SIRT2 active site is a logical next step.

-

Antimicrobial Activity: Chroman-4-one derivatives have demonstrated activity against pathogenic microorganisms, including Candida species.[4] SAR studies in this area have shown that substitutions at the C7 position can modulate activity. The introduction of a C4-carboxylic acid could potentially enhance potency by increasing solubility or providing an additional interaction point with microbial enzymes.

Conclusion

The chroman carboxylic acid scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. While comprehensive SAR data for the this compound isomer is still emerging, the detailed studies on chroman-2-carboxylic acid PPAR agonists provide an invaluable roadmap for drug design. The key takeaways for researchers are the critical importance of stereochemistry at C2, the necessity of an optimized lipophilic tail for potent receptor engagement, and the ability to fine-tune subtype selectivity through subtle structural modifications. The established synthetic routes to the chroman-4-one core, coupled with standard transformations to install the carboxylic acid, provide a solid foundation for the synthesis of new libraries. Future exploration of chroman-4-carboxylic acids against targets like SIRT2 and microbial enzymes, guided by the principles outlined in this guide, holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. Reformatsky Reaction [organic-chemistry.org]

- 2. ijrpc.com [ijrpc.com]

- 3. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc - askIITians [askiitians.com]

- 8. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

physicochemical properties of Chroman-4-carboxylic Acid

An In-Depth Technical Guide to the Physicochemical Properties of Chroman-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 20426-80-6) is a heterocyclic organic compound featuring a chroman core functionalized with a carboxylic acid group at the 4-position. The chroman scaffold, a fusion of a benzene ring and a dihydropyran ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive natural products and synthetic compounds.[1][2] Understanding the fundamental physicochemical properties of derivatives like this compound is paramount for researchers in drug discovery, materials science, and synthetic chemistry. These properties govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and suitability for various synthetic transformations.

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, blending established data with predictive insights based on its structure. It is designed to serve as a practical resource for scientists, offering not only quantitative data but also the underlying principles and detailed experimental protocols for their validation.

Caption: Structure and Identifiers of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical data available for this compound. These values are foundational for predicting its behavior in both biological and chemical systems.

| Property | Value | Source(s) |

| Appearance | White to off-white / yellow crystalline solid | [3][4] |

| Melting Point | 90.0 - 91.5 °C | [4] |

| Boiling Point | 334.4 ± 41.0 °C (Predicted) | [4] |

| Water Solubility | ~2 g/L (at 25 °C) | [3] |

| pKa (Acid Dissociation) | 3.97 ± 0.20 (Predicted) | [3][4] |

| Storage Conditions | 2 - 8 °C, Sealed in a dry environment | [3][5] |

Detailed Analysis of Physicochemical Parameters

Acidity and pKa

The predicted pKa of approximately 3.97 places this compound in the category of a moderately strong organic acid, comparable to benzoic acid (pKa ≈ 4.2).[3][4] This acidity is a direct consequence of the carboxyl functional group. The stability of the resulting carboxylate anion through resonance is the primary driver of proton dissociation. The pKa value is critical as it dictates the ionization state of the molecule at a given pH. In biological systems (pH ≈ 7.4), the compound will exist almost exclusively in its deprotonated, carboxylate form, which significantly influences its solubility, membrane permeability, and interaction with biological targets.

Solubility Profile

This compound exhibits a dualistic solubility nature. Its water solubility is reported as low (~2 g/L), a characteristic stemming from the large, non-polar chroman ring system which dominates the molecule's surface area.[3] However, the presence of the polar carboxylic acid group allows for hydrogen bonding with water, preventing it from being entirely insoluble.

-

Aqueous Solubility: As dictated by its pKa, solubility in aqueous media is highly pH-dependent. In basic solutions (pH > 5), where the carboxylic acid is deprotonated to the more polar carboxylate salt, a significant increase in aqueous solubility is expected. Conversely, in acidic solutions (pH < 3), solubility will be minimal.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF), and acetone, which can engage in hydrogen bonding with the carboxylic acid group. Solubility in non-polar solvents like hexane is predicted to be very low.

Thermal Properties: Melting and Boiling Points

The compound is a crystalline solid at room temperature with a sharp melting point of 90.0-91.5 °C.[4] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces, specifically the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which form stable dimers in the solid state.

The predicted boiling point is high (334.4 °C), which is also a consequence of strong intermolecular hydrogen bonding.[4] Experimental determination of the boiling point should be approached with caution, as thermal decomposition can often occur at such elevated temperatures for complex organic acids.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the range of 10-13 ppm.[9][10] This signal's broadness is due to hydrogen exchange and its downfield shift is characteristic of acidic protons.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, approximately 6.8-7.9 ppm. Their specific shifts and coupling patterns will depend on their position relative to the fused ring oxygen and the C4 substituent.

-

Aliphatic Protons (Chroman Ring):

-

-CH(COOH)- (Position 4): A multiplet (likely a triplet or doublet of doublets) is expected around 3.5-4.0 ppm.

-

-CH₂-O- (Position 2): A multiplet is expected further downfield in the aliphatic region, likely around 4.2-4.6 ppm, due to the deshielding effect of the adjacent oxygen atom.[11]

-

-CH₂- (Position 3): A complex multiplet is expected around 2.0-2.8 ppm.[11]

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal in the downfield region of 170-185 ppm is characteristic of a carboxylic acid carbon.[10][12]

-

Aromatic Carbons: Six signals are expected between 115-160 ppm. The carbon attached to the ether oxygen (C8a) will be the most downfield in this group.

-

Aliphatic Carbons:

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the carboxylic acid functional group:

-

O-H Stretch: A very broad, strong absorption band from 2500 cm⁻¹ to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[13][14] This band typically overlaps with the C-H stretching frequencies.

-

C=O Stretch: A sharp, very strong absorption band between 1700-1725 cm⁻¹.[13]

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[14]

Mass Spectrometry

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight.

-

Key Fragments: A characteristic fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).[15] Fragmentation of the chroman ring is also expected.

Experimental Protocols & Workflows

The following section details standardized laboratory procedures for the validation of key physicochemical properties. The causality behind experimental choices is emphasized to ensure methodological robustness.

Protocol 1: Determination of Melting Point

The melting point provides a quick, reliable indicator of purity. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point.

-

Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of Solubility Classification

This systematic approach classifies the compound based on its solubility in a series of solvents, providing strong inferences about its functional groups.

Methodology:

-

Solvent Array: Prepare test tubes containing 1 mL of the following solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and a representative organic solvent like Ethanol.

-

Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

-

Observation: Vigorously shake each tube for 10-20 seconds. Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

Analysis of Results:

-

Water: Expect low solubility.

-

5% NaOH & 5% NaHCO₃: Expect solubility. Dissolution in NaOH indicates an acidic functional group. Dissolution in the weaker base, NaHCO₃, specifically indicates a carboxylic acid, which is strong enough to be deprotonated by bicarbonate.

-

5% HCl: Expect insolubility, as the compound lacks a basic functional group like an amine.

-

Ethanol: Expect solubility due to the solvent's ability to act as both a hydrogen bond donor and acceptor.

-

Caption: Logical Flow for Solubility Classification.

Protocol 3: Determination of pKa via Potentiometric Titration

This is a high-precision technique to experimentally determine the acid dissociation constant.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like ethanol may be required if aqueous solubility is too low.

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00). Place the pH electrode and a magnetic stir bar into the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.

Safety and Handling

Based on available data, this compound should be handled with standard laboratory precautions.

-

Hazards: Classified as an irritant. Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4][16]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[3][5]

Conclusion

This compound is a moderately strong organic acid with low water solubility and a distinct thermal profile characteristic of a hydrogen-bonded crystalline solid. Its physicochemical properties, summarized and detailed in this guide, are dictated by the interplay between its non-polar chroman core and its polar carboxylic acid functional group. The provided data and experimental protocols offer a robust framework for researchers to effectively utilize, characterize, and validate this compound in their work, ultimately facilitating advancements in the fields of medicinal and synthetic chemistry.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chromancarboxylic acid | 20426-80-6 [chemicalbook.com]

- 5. 20426-80-6|this compound|BLD Pharm [bldpharm.com]